molecular formula C11H13NO2 B2986481 3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 121670-65-3

3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2986481
CAS No.: 121670-65-3
M. Wt: 191.23
InChI Key: FOXNLRAZZFUVLD-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Properties

IUPAC Name

3-(2-hydroxyethyl)-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-10-5-3-2-4-8(10)9(6-7-13)11(12)14/h2-5,9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXNLRAZZFUVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the reaction of phenylhydrazine with a suitable ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the indole ring can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one stands out due to its unique indole structure, which imparts distinct chemical and biological properties

Biological Activity

3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one, a compound belonging to the indole class, has garnered interest in recent years due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Molecular Formula : C11H13NO2
Molecular Weight : 191.23 g/mol
CAS Number : 121670-65-3

Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and cellular signaling pathways. Some key mechanisms include:

  • Neurotransmitter Modulation : The compound has been noted for its potential effects on neurotransmitters such as serotonin and dopamine, which are crucial in the treatment of mood disorders including depression and anxiety .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress within cells .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is a contributing factor in many chronic diseases .

Biological Activity Summary

The biological activities of 3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one can be summarized as follows:

Activity Description Reference
AntidepressantPotential therapeutic effects on mood disorders.
AntioxidantMay reduce oxidative stress in cells.
Anti-inflammatoryExhibits properties that could alleviate inflammation.
AntiviralPreliminary evidence suggests activity against viral infections.

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain .

Case Study 2: Antioxidant Properties

In vitro experiments revealed that the compound effectively scavenged free radicals, leading to decreased cell damage. This property is particularly relevant for neurodegenerative diseases where oxidative stress is a critical factor .

Case Study 3: Anti-inflammatory Activity

Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases such as arthritis .

Discussion

The diverse biological activities of 3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one make it a promising candidate for further research and development into therapeutic agents. Its potential applications span across various fields including psychiatry, neurology, and immunology.

Q & A

Q. Q1. What are common synthetic routes for 3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one?

The compound is typically synthesized via condensation or cyclization reactions. For example, Knoevenagel condensation of indol-2-one derivatives with aldehydes or ketones under acidic catalysis (e.g., p-toluenesulfonic acid, p-TSA) can yield functionalized indol-2-ones. Evidence from optimized protocols shows that p-TSA-catalyzed reactions achieve high efficiency (60–80% yields) under mild conditions (60–80°C, 6–12 hours) . Additionally, selective alkylation at the indole nitrogen using methylating agents (e.g., methyl iodide) in aprotic solvents like DMF is critical for introducing the 1-methyl group .

Q. Q2. What spectroscopic methods are essential for confirming the structure of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction for unambiguous structural elucidation, as demonstrated in studies resolving geometric isomers of similar indol-2-ones .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR data confirm substituent positions (e.g., methyl and hydroxyethyl groups) and tautomeric forms. For example, the hydroxyethyl group’s protons appear as distinct triplets (~δ 3.6–4.2 ppm) .
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700–1750 cm1^{-1}) and hydroxyl (O–H, ~3200–3600 cm1^{-1}) groups validate functional groups .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve yields of this compound?

Critical parameters include:

  • Catalyst selection : p-TSA outperforms other Brønsted acids in minimizing side reactions (e.g., over-alkylation) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
  • Temperature control : Reactions at 60–80°C balance kinetic efficiency with thermal stability of the hydroxyethyl group .
  • Purification strategies : Column chromatography with silica gel (ethyl acetate/hexane gradients) or preparative TLC resolves regioisomers, as shown in studies isolating E/Z isomers of related indol-2-ones .

Q. Q4. How can contradictions in reported spectral data be resolved?

Discrepancies often arise from tautomerism or isomerism. For example:

  • Tautomeric equilibria : Use low-temperature NMR to "freeze" dynamic equilibria between keto-enol forms.
  • Isomer separation : Preparative TLC or HPLC (C18 columns, acetonitrile/water mobile phases) effectively isolates geometric isomers, as demonstrated for ferrocene-substituted indol-2-ones .
  • Cross-validation : Compare data with computational simulations (DFT-based IR/NMR predictions) and X-ray structures .

Biological Evaluation and Applications

Q. Q5. What biological activities are associated with this compound and its derivatives?

Indol-2-one derivatives exhibit diverse bioactivities:

  • Anticancer potential : Derivatives like 3-ferrocenylmethylidene analogs show cytotoxicity against melanoma (B16) and kidney (Vero) cell lines (IC50_{50} ~5–20 µM) .
  • Kinase inhibition : Some analogs inhibit VEGFR-2 with IC50_{50} values ~200 nM, suggesting anti-angiogenic applications .
  • Antimicrobial properties : Structural analogs with halogen or heterocyclic substituents display activity against Gram-positive bacteria .

Q. Q6. How can researchers design assays to evaluate this compound’s kinase inhibition efficacy?

Methodological considerations include:

  • Enzyme activity assays : Use recombinant VEGFR-2 kinase and ATP-competitive ELISA kits to measure inhibition (e.g., IC50_{50} determination via luminescence/fluorescence) .
  • Cell-based assays : Monitor angiogenesis suppression in HUVEC cultures (tube formation assays) or tumor spheroids.
  • Docking studies : Perform molecular modeling (AutoDock, Schrödinger) to predict binding interactions with kinase active sites .

Data Analysis and Mechanistic Studies

Q. Q7. What computational tools are recommended to study the reaction mechanism of its synthesis?

  • DFT calculations : Gaussian or ORCA software can model transition states and energy profiles for condensation/cyclization steps.
  • Molecular dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions (e.g., p-TSA’s role in proton transfer) .
  • NMR shift prediction : Tools like ACD/Labs or ChemDraw validate experimental spectral assignments .

Q. Q8. How should researchers address discrepancies in biological activity data across studies?

  • Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed cell lines, serum-free media).
  • Metabolic stability assays : Use liver microsomes to assess compound degradation, which may explain variable IC50_{50} values.
  • Structural analogs : Synthesize and compare derivatives to identify pharmacophores responsible for activity .

Advanced Applications in Drug Discovery

Q. Q9. What strategies enhance the pharmacokinetic profile of this compound?

  • Prodrug design : Introduce ester or phosphate groups on the hydroxyethyl moiety to improve solubility and bioavailability.
  • Lipinski’s Rule compliance : Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors via substituent modification .

Q. Q10. How can this compound be integrated into targeted drug delivery systems?

  • Nanoparticle conjugation : Attach to PEGylated liposomes or gold nanoparticles for tumor-specific delivery.
  • Antibody-drug conjugates (ADCs) : Link via cleavable linkers (e.g., valine-citrulline) to antibodies targeting cancer biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.